molecular formula C13H9NO4 B6414250 4-(3,4-Methylenedioxyphenyl)nicotinic acid, 95% CAS No. 1261908-37-5

4-(3,4-Methylenedioxyphenyl)nicotinic acid, 95%

Cat. No. B6414250
CAS RN: 1261908-37-5
M. Wt: 243.21 g/mol
InChI Key: OFIQAHQEFSPOPF-UHFFFAOYSA-N
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Description

4-(3,4-Methylenedioxyphenyl)nicotinic acid (4-MDPN) is a synthetic compound derived from nicotinic acid, a vitamin B3 precursor. It is a white solid, insoluble in water and ethanol, but soluble in chloroform. 4-MDPN has been used as a research tool to study the effects of nicotinic acid on various processes in the body, including inflammation, glucose metabolism, and cardiovascular health.

Mechanism of Action

The mechanism of action of 4-(3,4-Methylenedioxyphenyl)nicotinic acid, 95% is not fully understood, but it is believed to act as an agonist of the nicotinic acid receptor, which is found in the brain and other tissues. The activation of this receptor is thought to lead to the release of neurotransmitters, such as acetylcholine and norepinephrine, which can then act on other receptors in the body to produce a variety of physiological effects.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-(3,4-Methylenedioxyphenyl)nicotinic acid, 95% are not fully understood, but it is believed to have a variety of effects on the body. It has been shown to reduce inflammation, improve glucose metabolism, and reduce cholesterol levels. It has also been shown to have neuroprotective effects, which may be beneficial in treating neurological disorders such as schizophrenia and depression. Additionally, 4-(3,4-Methylenedioxyphenyl)nicotinic acid, 95% has been shown to have anti-inflammatory and immunomodulatory effects, which may be beneficial in treating autoimmune disorders such as rheumatoid arthritis and multiple sclerosis.

Advantages and Limitations for Lab Experiments

The advantages of using 4-(3,4-Methylenedioxyphenyl)nicotinic acid, 95% in laboratory experiments are that it is a relatively safe and non-toxic compound, and it is relatively easy to synthesize. Additionally, it is a relatively inexpensive compound, making it an attractive option for research. The main limitation of 4-(3,4-Methylenedioxyphenyl)nicotinic acid, 95% is that its mechanism of action is not fully understood, which can make it difficult to interpret the results of experiments.

Future Directions

The potential future directions for 4-(3,4-Methylenedioxyphenyl)nicotinic acid, 95% research include further exploration of its mechanism of action, as well as its potential therapeutic applications. Additionally, further research is needed to explore the potential for 4-(3,4-Methylenedioxyphenyl)nicotinic acid, 95% to be used as a diagnostic tool for a variety of conditions, such as cardiovascular disease and neurological disorders. Additionally, further research is needed to explore the potential for 4-(3,4-Methylenedioxyphenyl)nicotinic acid, 95% to be used in combination with other compounds to enhance its therapeutic effects. Finally, further research is needed to explore the potential for 4-(3,4-Methylenedioxyphenyl)nicotinic acid, 95% to be used as a prophylactic agent to prevent a variety of diseases.

Synthesis Methods

4-(3,4-Methylenedioxyphenyl)nicotinic acid, 95% can be synthesized from nicotinic acid by a two-step process. First, nicotinic acid is reacted with 3,4-methylenedioxyphenyl bromide in the presence of a base, such as sodium carbonate, to form 4-(3,4-Methylenedioxyphenyl)nicotinic acid, 95%. This reaction is followed by a second step in which the 4-(3,4-Methylenedioxyphenyl)nicotinic acid, 95% is purified by recrystallization.

Scientific Research Applications

4-(3,4-Methylenedioxyphenyl)nicotinic acid, 95% has been used in a variety of scientific research applications. It has been used to study the effects of nicotinic acid on inflammation, glucose metabolism, and cardiovascular health. It has also been used to study the effects of nicotinic acid on the brain and nervous system, as well as its potential for treating neurological disorders such as schizophrenia and depression. Additionally, 4-(3,4-Methylenedioxyphenyl)nicotinic acid, 95% has been used to study the effects of nicotinic acid on the immune system and its potential for treating autoimmune disorders such as rheumatoid arthritis and multiple sclerosis.

properties

IUPAC Name

4-(1,3-benzodioxol-5-yl)pyridine-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9NO4/c15-13(16)10-6-14-4-3-9(10)8-1-2-11-12(5-8)18-7-17-11/h1-6H,7H2,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFIQAHQEFSPOPF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C3=C(C=NC=C3)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401219674
Record name 3-Pyridinecarboxylic acid, 4-(1,3-benzodioxol-5-yl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401219674
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

243.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1261908-37-5
Record name 3-Pyridinecarboxylic acid, 4-(1,3-benzodioxol-5-yl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1261908-37-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Pyridinecarboxylic acid, 4-(1,3-benzodioxol-5-yl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401219674
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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